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Compound Name: (-)-Vinigrol

Cat. No.: B1683060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Vinigrol, a complex diterpenoid natural product, has garnered significant attention for its

potent biological activities, primarily as an antagonist of Tumor Necrosis Factor-alpha (TNF-α)

and an inhibitor of platelet aggregation.[1][2] Despite numerous successful total syntheses of

this architecturally unique molecule, comprehensive structure-activity relationship (SAR)

studies on a series of its analogs remain limited in publicly available literature. This guide

consolidates the known biological data for the parent compound, (-)-Vinigrol, provides detailed

experimental protocols for evaluating the activity of potential analogs, and presents a

framework for understanding the potential SAR of this intriguing scaffold.

Performance of (-)-Vinigrol
(-)-Vinigrol has demonstrated potent inhibitory effects in key biological assays. The primary

activities of interest are its anti-inflammatory effects through the modulation of the TNF-α

pathway and its anti-thrombotic potential via the inhibition of platelet aggregation.
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Compound
Biological
Activity

Assay IC50 Reference

(-)-Vinigrol

Inhibition of

Platelet

Aggregation

PAF-induced

platelet

aggregation in

human plasma

33 nM [1]

(-)-Vinigrol
TNF-α

Modulation

Induces TNFR1

shedding via PDI

inhibition

- [3]

Note: While the potent TNF-α antagonist activity of (-)-Vinigrol is widely cited, a specific IC50

value for direct TNF-α inhibition is not consistently reported. A recent 2024 study has elucidated

its mechanism, which involves the induction of TNFR1 shedding.[3]

Structure-Activity Relationship (SAR) Framework
Due to a lack of published data on a diverse range of analogs, a definitive SAR cannot be

detailed. However, based on the complex and highly functionalized structure of (-)-Vinigrol, a
hypothetical SAR framework can be proposed to guide future analog design and synthesis.

Key structural features of (-)-Vinigrol likely crucial for its biological activity include:

The Tricyclic Core: The rigid 6-6-8 tricyclic ring system provides a unique three-dimensional

scaffold that is essential for receptor or enzyme binding. Modifications to this core are likely

to have a significant impact on activity.

The Hydroxyl Groups: The three hydroxyl groups at positions C3, C8a, and C14 offer key

hydrogen bonding opportunities. Esterification, etherification, or removal of these groups

would be critical early steps in an SAR study. The cis-orientation of the C8a hydroxyl and the

C8 methyl group may be particularly important for maintaining the active conformation.

The Isopropyl Group: This bulky hydrophobic group at C12 likely contributes to van der

Waals interactions within a binding pocket. Varying the size and nature of this substituent

could probe the steric and hydrophobic requirements for activity.
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The C9 Methyl Group: The stereochemistry of this methyl group within the congested core

could be critical for maintaining the overall conformation of the molecule.

Experimental Protocols
To facilitate the comparison of future (-)-Vinigrol analogs, detailed methodologies for key

biological assays are provided below.

TNF-α Activity Assessment (TNFR1 Shedding Assay)
Based on the recently elucidated mechanism of action, a key assay to evaluate the anti-

inflammatory properties of (-)-Vinigrol analogs would be to measure their ability to induce the

shedding of the TNF-α receptor 1 (TNFR1).[3]

Objective: To quantify the amount of soluble TNFR1 released from the cell surface following

treatment with test compounds.

Cell Line: Human monocytic cell line, such as THP-1, or a murine macrophage line like

RAW264.7.

Methodology:

Cell Culture: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine

Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Compound Treatment: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and

allow them to adhere overnight. The following day, replace the medium with fresh serum-free

medium containing various concentrations of the (-)-Vinigrol analogs or vehicle control (e.g.,

0.1% DMSO).

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge

to remove any cellular debris.

Quantification of Soluble TNFR1: Measure the concentration of soluble TNFR1 in the

supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA)

kit, following the manufacturer's instructions.
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Data Analysis: Construct dose-response curves and calculate the EC50 value (the

concentration of compound that induces 50% of the maximal TNFR1 shedding).

Platelet-Activating Factor (PAF)-Induced Platelet
Aggregation Assay
Objective: To measure the inhibitory effect of (-)-Vinigrol analogs on the aggregation of human

platelets induced by PAF.

Methodology:

Preparation of Platelet-Rich Plasma (PRP):

Draw whole blood from healthy, consenting donors who have not taken any anti-platelet

medication for at least two weeks.

Collect the blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500 x g for

20 minutes. The PPP is used to set the 100% aggregation baseline.

Platelet Aggregation Measurement:

Perform measurements using a light transmission aggregometer.

Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a

magnetic stir bar.

Add the (-)-Vinigrol analog at various concentrations (or vehicle control) to the PRP and

incubate for 5 minutes.

Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 100 nM).

Record the change in light transmission for 5-10 minutes.

Data Analysis:
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The percentage of inhibition is calculated using the formula: (1 - (Max Aggregation with

Inhibitor / Max Aggregation with Vehicle)) * 100.

Calculate the IC50 value, which is the concentration of the analog that inhibits PAF-

induced platelet aggregation by 50%.

Visualizations
Signaling Pathway and Experimental Workflows
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Caption: Mechanism of (-)-Vinigrol induced TNFR1 shedding.
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Caption: Workflow for evaluating (-)-Vinigrol analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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